1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol
Description
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a 1,3-dithiolane ring directly attached to the cyclopentane backbone.
Properties
CAS No. |
116886-15-8 |
|---|---|
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
1-(1,3-dithiolan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H14OS2/c9-8(3-1-2-4-8)7-10-5-6-11-7/h7,9H,1-6H2 |
InChI Key |
SPIRUMWGJCMOFX-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2SCCS2)O |
Canonical SMILES |
C1CCC(C1)(C2SCCS2)O |
Synonyms |
Cyclopentanol, 1-(1,3-dithiolan-2-yl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular distinctions between 1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol and related compounds from the evidence:
*Estimated based on analogous structures.
Key Observations :
- The absence of extended conjugation (e.g., phenyl or propyl groups) in the target compound may reduce steric hindrance, enhancing reactivity toward electrophiles.
- Sulfur content (~28–32% in analogs) remains a critical feature, likely influencing redox activity and coordination chemistry.
Reactivity and Stability
- Hydroxyl vs. Ketone Functionality : The hydroxyl group in the target compound enables hydrogen bonding and acid/base reactivity, unlike the ketone-containing analogs, which primarily act as hydrogen-bond acceptors . This difference could enhance solubility in polar solvents (e.g., water or alcohols).
- Dithiolane Ring : The 1,3-dithiolane group is prone to ring-opening under oxidative or reductive conditions, a trait shared with analogs . However, the hydroxyl group may stabilize intermediates via intramolecular hydrogen bonding.
- Synthesis Pathways: Analogous compounds (e.g., ’s silylated cyclopentanol derivatives) suggest that the target compound could be synthesized via nucleophilic addition to cyclopentanone followed by dithiolane ring formation .
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